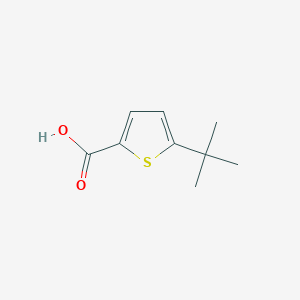

5-Tert-butylthiophene-2-carboxylic acid

Description

5-Tert-butylthiophene-2-carboxylic acid is a chemical compound belonging to the class of thiophene carboxylic acids. It is characterized by a thiophene ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 2-position. This compound appears as a yellow crystalline powder and is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Properties

IUPAC Name |

5-tert-butylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDXNKJQTLSJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332503 | |

| Record name | 5-tert-butylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29212-25-7, 478022-18-3 | |

| Record name | 5-(1,1-Dimethylethyl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29212-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 478022-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Alkylation on Thiophene Carboxylic Acid Derivatives

One common approach to introduce the tert-butyl group at the 5-position of thiophene-2-carboxylic acid involves Friedel-Crafts alkylation:

- Starting from thiophene-2-carboxylic acid or its derivatives, the 5-position is selectively alkylated using tert-butyl chloride or tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- The reaction conditions are carefully controlled to avoid polysubstitution or rearrangement.

- The product is then purified by recrystallization or chromatography.

This method benefits from the electrophilic aromatic substitution nature of thiophene and the directing effects of the carboxylic acid group.

Directed Lithiation Followed by Electrophilic Quenching

Another method involves directed lithiation:

- Starting with thiophene or a substituted thiophene, a strong base such as n-butyllithium is used at low temperatures (e.g., -78 °C) to lithiate the 5-position selectively.

- The lithiated intermediate is then quenched with an electrophile such as tert-butyl halide or a suitable tert-butyl source to introduce the tert-butyl group.

- Subsequent carboxylation is performed by bubbling carbon dioxide (CO2) into the reaction mixture, converting the lithiated position into a carboxylate, which upon acidic workup yields the carboxylic acid.

This method allows for regioselective functionalization and is supported by analogous procedures for thiophene derivatives.

One-Pot Halogenation and Carboxylation (Analogous Methods)

Although specific to 5-chlorothiophene-2-carboxylic acid, one-pot halogenation and carboxylation methods provide insight into efficient synthesis routes:

- Chlorination of 2-thiophenecarboxaldehyde to form 5-chloro-2-thiophenecarboxaldehyde intermediate.

- Subsequent reaction with sodium hydroxide and chlorine gas under controlled temperature to form the carboxylic acid.

- Purification by recrystallization.

This method emphasizes the importance of temperature control, stoichiometry, and sequential addition of reagents to achieve high purity and yield.

While this exact method is for the chloro derivative, similar principles apply for tert-butyl substitution, where the halogenation step is replaced by alkylation.

Detailed Research Findings and Data Tables

Stock Solution Preparation Data for 5-Tert-butylthiophene-2-carboxylic acid

From GlpBio data, the compound has a molecular weight of 184.255 g/mol and solubility characteristics that influence preparation and handling:

| Amount of Compound | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 5.4273 | 1.0855 | 0.5427 |

| 5 mg | 27.1363 | 5.4273 | 2.7136 |

| 10 mg | 54.2726 | 10.8545 | 5.4273 |

Note: Solutions are prepared in DMSO or other suitable solvents, with care to maintain clarity and avoid precipitation during dilution steps.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl3, controlled temp | Direct alkylation, well-known | Possible polysubstitution, harsh conditions |

| Directed Lithiation + Carboxylation | n-Butyllithium, CO2, low temp (-78 °C) | Regioselective, high purity | Requires low temperature, sensitive reagents |

| One-Pot Halogenation + Carboxylation (analogous) | Chlorine gas, NaOH, controlled temp | Efficient, industrially scalable | Specific to halogen derivatives, complex control |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes classical esterification under mild conditions.

Key Methods:

-

DCC/DMAP-Mediated Coupling:

Reacts with alcohols (e.g., 2-ethylhexanol) in dichloromethane at 30°C using N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield esters (72–86% yields) . -

Acid-Catalyzed Transesterification:

Forms tert-butyl esters via Tf₂NH catalysis in tert-butyl acetate (0°C, 2–5 hrs, 76–89% yields) .

Oxidation

- Benzylic Oxidation:

The tert-butyl group remains stable under mild oxidative conditions (e.g., KMnO₄), but prolonged exposure may lead to partial degradation of the thiophene ring . - Carboxylic Acid Derivatives:

Conversions to acyl chlorides (via SOCl₂ or PCl₅) enable subsequent nucleophilic substitutions (e.g., amidation) .

Reduction

- LiAlH₄ Reduction:

Reduces the carboxylic acid to a primary alcohol, though steric hindrance from the tert-butyl group may lower yields (<50%) .

Cross-Coupling Reactions

The brominated derivative (5-bromo-thiophene-2-carboxylic acid) participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by Pd(PPh₃)₄ in 1,4-dioxane/H₂O (6:1) at 90°C :

| Boronic Acid Substituent | Product Yield | Key Interactions (Docking Studies) |

|---|---|---|

| 4-Methoxyphenyl | 79.1% | π-alkyl with Val839, H-bond with Lys550 |

| 3-Nitrophenyl | 60.1% | C–H interaction with Arg612 |

Carboxylic Acid Protection

- tert-Butyl Ester Formation:

Achieved via Tf₂NH-catalyzed reaction with tert-butyl acetate (0°C, 86% yield) . - Methyl Esters:

Prepared using Steglich conditions (DCC/DMAP) or diazomethane .

Deprotection

- Acidic Hydrolysis:

tert-Butyl esters cleave in HCl/dioxane (reflux, 4 hrs) to regenerate the carboxylic acid (>90% yield) .

Decarboxylative Functionalization

Under photocatalytic conditions (Ru(bpy)₃Cl₂, blue LED), the carboxylic acid undergoes decarboxylative alkylation with alkenes to form C–C bonds :

textExample: 5-Tert-butylthiophene-2-carboxylic acid + Styrene → 5-Tert-butyl-2-vinylthiophene (58–72%)

Interaction with Metal Surfaces

In self-assembled monolayers (SAMs), the carboxylic acid group binds to TiO₂ surfaces via bidentate coordination, confirmed by photoelectron spectroscopy :

| Binding Energy (eV) | Interaction Type |

|---|---|

| 288.9 (C=O) | Carboxylate-TiO₂ |

| 284.2 (Thiophene S) | S–Ti Charge Transfer |

Comparative Reactivity

Structural analogs demonstrate altered reactivity due to electronic and steric effects:

Scientific Research Applications

Organic Synthesis

Reagent in Synthetic Pathways

5-Tert-butylthiophene-2-carboxylic acid serves as an important building block in the synthesis of more complex organic molecules. Its carboxylic acid group can participate in various reactions, such as esterification and amidation, which are crucial for creating diverse chemical entities. The compound's stability under different reaction conditions enhances its utility in multi-step synthesis processes.

Example Reactions

- Esterification : The carboxylic acid can react with alcohols to form esters, which are valuable intermediates in organic synthesis.

- Coupling Reactions : It can be employed in coupling reactions to form biaryl compounds, which are significant in pharmaceutical chemistry.

Pharmaceutical Applications

Anticancer and Antiviral Research

Recent studies have indicated that derivatives of thiophene-based compounds exhibit significant biological activities, including anticancer and antiviral properties. For instance, research into indole-2-carboxylic acid derivatives has shown promise as inhibitors against HIV-1 integrase . Similarly, modifications of this compound may yield compounds with enhanced biological activity.

Potential Drug Development

The structural characteristics of this compound allow it to interact with biological targets effectively. Its derivatives could be explored for their potential as therapeutic agents against various diseases, particularly those involving oxidative stress and inflammation.

Materials Science

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of thiophene units into polymeric materials can enhance charge transport properties, leading to improved device performance.

Case Studies

| Study Focus | Findings | Applications |

|---|---|---|

| Synthesis of Thiophene Derivatives | Demonstrated efficient synthesis routes using this compound as a precursor | Development of new pharmaceuticals |

| Biological Activity Assessment | Evaluated the anticancer properties of thiophene derivatives | Potential drug candidates for cancer therapy |

| Electronic Properties | Investigated the use of thiophene-based materials in OLEDs | Improved efficiency in electronic devices |

Mechanism of Action

The mechanism of action of 5-Tert-butylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.

5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a tert-butyl group, resulting in different steric and electronic properties.

5-Ethylthiophene-2-carboxylic acid: Similar to 5-Tert-butylthiophene-2-carboxylic acid but with an ethyl group, leading to different reactivity and solubility profiles.

Uniqueness

This compound is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity, solubility, and biological activity. This makes it a valuable compound for various applications where these properties are advantageous .

Biological Activity

5-Tert-butylthiophene-2-carboxylic acid (C9H12O2S) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological effects. The data presented here is based on recent research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a tert-butyl group and a carboxylic acid functional group. This unique structure contributes to its biological properties, making it a subject of interest in drug development.

Anticancer Activity

Research has demonstrated that derivatives of thiophene-2-carboxylic acids exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various thiophene derivatives on A549 human lung adenocarcinoma cells. The findings indicated that compounds containing the carboxylic acid group showed promising anticancer activity:

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| This compound | 66 | A549 | Reduced cell viability significantly |

| Compound 21 (5-nitro derivative) | 15 | A549 | Most potent among tested compounds |

The study found that this compound reduced the viability of A549 cells to 66% at a concentration of 100 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. The compound was tested against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus | 32 µg/mL |

| Vancomycin-intermediate S. aureus | 16 µg/mL |

These results suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

The biological activity of this compound is believed to be related to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation and microbial resistance. For instance, SAR studies have indicated that modifications to the thiophene ring or carboxylic acid group can enhance or diminish biological activity, highlighting the importance of structural features in drug design .

Case Studies

- Anticancer Efficacy in Preclinical Models : In a study involving various thiophene derivatives, this compound was shown to have lower cytotoxicity towards non-cancerous cells compared to other derivatives, suggesting a favorable therapeutic index for further development .

- Antimicrobial Screening : A series of thiophene-based compounds including this compound were screened against resistant bacterial strains, demonstrating significant antimicrobial activity that warrants further investigation into their mechanism and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 5-Tert-butylthiophene-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves, protective eyewear, and lab coats to prevent skin/eye contact. Inspect gloves for permeability using manufacturer guidelines .

- Work in a fume hood to ensure adequate ventilation and avoid inhalation of dust or vapors .

- Avoid contact with strong oxidizing agents, acids, or bases, as these may trigger hazardous reactions (e.g., sulfur oxide emissions) .

- For spills, sweep material into sealed containers and dispose via certified chemical waste services to prevent environmental contamination .

Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield?

- Methodological Answer :

- A common approach involves functionalizing thiophene-2-carboxylic acid precursors via alkylation or tert-butyl group introduction. For example, conjugate addition of lithium amides to propenoate esters can install stereogenic centers, as seen in related thiophene derivatives .

- Key parameters:

- Temperature : Maintain −78°C during lithiation to prevent side reactions .

- Catalysts : Use palladium or copper catalysts for cross-coupling steps in derivative synthesis .

- Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 ratio) isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify thiophene ring protons (δ 6.8–7.5 ppm) and tert-butyl group (δ 1.3–1.5 ppm) .

- ¹³C NMR : Confirm carboxylic acid carbonyl (δ ~170 ppm) and tert-butyl quaternary carbon (δ ~35 ppm) .

- IR : Look for C=O stretching (~1680 cm⁻¹) and O-H (carboxylic acid) broad peaks (~2500–3000 cm⁻¹) .

- Mass Spectrometry : Prioritize molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm substituent placement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test variables like reaction time, solvent polarity, and catalyst loading. For example, yields in thiophene alkylations vary significantly with solvent (DMF vs. THF) .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-alkylated species) and adjust stoichiometry .

- Reproducibility Checks : Cross-validate conditions using literature protocols (e.g., tert-butyl group stability under acidic workup) .

Q. What strategies mitigate hazardous byproduct formation during the synthesis of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Control : Use buffered conditions (pH 6–8) to minimize decomposition into sulfur oxides or carbon monoxide .

- Scavengers : Add quenching agents (e.g., sodium bicarbonate for excess acid) during workup .

- Real-Time Monitoring : Use in-situ FTIR or gas sensors to detect hazardous gases (e.g., CO) during reactions .

Q. What methodological considerations are critical when designing catalytic systems for the functionalization of this compound?

- Methodological Answer :

- Ligand Design : Bulky ligands (e.g., phosphines) enhance steric hindrance, favoring regioselective C-H activation at the thiophene 5-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility but may compete for coordination sites—balance with dielectric constant .

- Substrate Scope Testing : Evaluate electron-withdrawing/donating substituents on the thiophene ring to map electronic effects on reactivity .

Q. How should researchers approach environmental impact assessments for large-scale reactions involving this compound?

- Methodological Answer :

- Waste Stream Analysis : Quantify sulfur-containing byproducts via ICP-MS and compare to regulatory thresholds (e.g., EPA guidelines) .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and optimize atom economy by selecting tert-butylating agents with higher efficiency .

- Biodegradation Studies : Use OECD 301F assays to assess microbial breakdown of the compound in simulated environmental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.